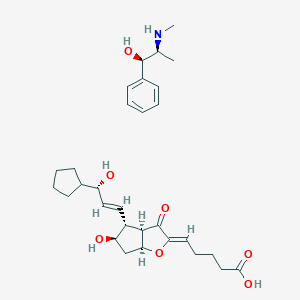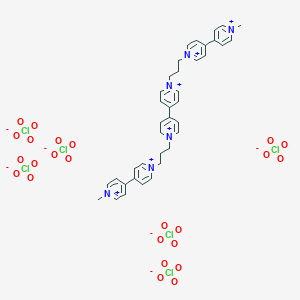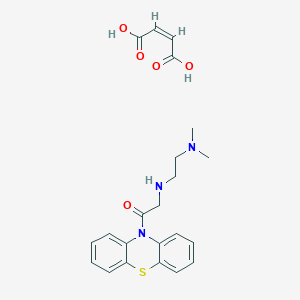
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders.
作用机制
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt binds to the active site of the COX-2 enzyme and inhibits the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of inflammatory mediators, such as prostaglandin E2, and a reduction in pain, swelling, and redness. This compound also has antioxidant properties that may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of arthritis, such as adjuvant-induced arthritis, collagen-induced arthritis, and antigen-induced arthritis. It also has analgesic effects in models of acute and chronic pain, such as the formalin test and the hot plate test. This compound has been reported to have fewer gastrointestinal side effects than other NSAIDs, such as aspirin and ibuprofen, due to its selective COX-2 inhibition. However, it may still cause adverse effects, such as renal toxicity, liver toxicity, and cardiovascular events, especially in high doses or prolonged use.
实验室实验的优点和局限性
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt is a useful tool for studying the role of COX-2 in inflammation and pain. It can be used to investigate the molecular mechanisms of COX-2 inhibition and the downstream signaling pathways involved in the regulation of inflammatory gene expression. This compound can also be used to test the efficacy and safety of novel COX-2 inhibitors or other anti-inflammatory drugs in preclinical models. However, it is important to note that the results obtained from animal studies may not always translate to human clinical trials, and caution should be taken when extrapolating the findings to human disease.
未来方向
There are several future directions for the research on 2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt. Firstly, more studies are needed to elucidate the molecular mechanisms of COX-2 inhibition by this compound and its downstream effects on the inflammatory response. Secondly, the safety profile of this compound needs to be further investigated, especially in terms of its long-term use and potential interactions with other drugs. Thirdly, the development of new formulations or delivery systems of this compound may improve its efficacy and reduce its side effects. Fourthly, the use of this compound in combination with other anti-inflammatory agents or immunomodulators may provide synergistic effects and better outcomes for certain diseases. Lastly, the clinical utility of this compound in other conditions, such as cancer, neurodegenerative disorders, and infectious diseases, should be explored.
科学研究应用
2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. This compound is a selective COX-2 inhibitor, which means it targets only the COX-2 enzyme that is induced during inflammation, while sparing the COX-1 enzyme that is essential for the protection of the gastrointestinal tract and platelet function.
属性
CAS 编号 |
109544-09-4 |
|---|---|
分子式 |
C15H15ClNNaO4 |
分子量 |
331.72 g/mol |
IUPAC 名称 |
sodium;2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H16ClNO4.Na/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10;/h4-7H,8H2,1-3H3,(H,18,19);/q;+1/p-1 |
InChI 键 |
IXEKPMAYILRTFK-UHFFFAOYSA-M |
SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+] |
规范 SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+] |
同义词 |
2-((2-(4-chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid Ro 31-3948 Ro-31-3948 romazarit |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)










